2-(1-Bromomethylvinyl)-6-chloropyridine CAS number and chemical identifiers
2-(1-Bromomethylvinyl)-6-chloropyridine CAS number and chemical identifiers
An In-depth Technical Guide to 2-(1-Bromovinyl)-6-chloropyridine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(1-Bromovinyl)-6-chloropyridine, a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. While not widely available commercially, its synthesis is accessible through established organic chemistry principles. This document details its chemical identity, a robust and logical synthetic protocol via the Wittig reaction, an analysis of its reactivity profile, and its applications as a versatile intermediate in drug discovery. Safety protocols and experimental workflows are also discussed in detail to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.
Core Chemical Identifiers and Properties
Table 1: Chemical Identifiers and Properties
| Identifier | 2-(1-Bromovinyl)-6-chloropyridine (Target Compound) | 2-Acetyl-6-chloropyridine (Key Precursor) |
| IUPAC Name | 2-(1-Bromovinyl)-6-chloropyridine | 1-(6-Chloropyridin-2-yl)ethan-1-one |
| Synonyms | 2-(1-Bromoethen-1-yl)-6-chloropyridine | 6-Chloro-2-acetylpyridine |
| CAS Number | Not assigned (as of Feb 2026) | 944452-15-5 |
| Molecular Formula | C₇H₅BrClN | C₇H₆ClNO |
| Molecular Weight | 218.49 g/mol | 155.58 g/mol |
| Canonical SMILES | C=C(Br)C1=CC=CC(Cl)=N1 | CC(=O)C1=CC=CC(Cl)=N1 |
| InChI Key | (Calculated) | (From PubChem) |
Synthesis Protocol: A Wittig Olefination Approach
The most logical and efficient route to synthesize 2-(1-Bromovinyl)-6-chloropyridine is via the Wittig reaction.[1][2][3] This powerful olefination method converts a ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[4][5] The synthesis can be conceptualized as a two-stage process: preparation of the Wittig reagent followed by the olefination reaction itself.
Rationale and Mechanistic Insight
The Wittig reaction is chosen for its reliability and functional group tolerance. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the precursor, 2-acetyl-6-chloropyridine. This forms a betaine intermediate which then collapses into a four-membered oxaphosphetane ring.[1][2] This ring subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(1-Bromovinyl)-6-chloropyridine.
Detailed Step-by-Step Protocol
Stage 1: Preparation of Bromomethylenetriphenylphosphorane (Wittig Reagent)
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Salt Formation: To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add carbon tetrabromide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen). Allow the reaction to warm to room temperature and stir for 2-3 hours. The resulting phosphonium salt, (bromomethyl)triphenylphosphonium bromide, will precipitate.
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Rationale: This Sₙ2 reaction forms the stable phosphonium salt required for ylide generation. Anhydrous conditions are critical to prevent hydrolysis of the reagents.[5]
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-
Ylide Generation: Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi, 1.0 eq), dropwise. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.
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Rationale: The proton on the carbon adjacent to the positively charged phosphorus is acidic and can be removed by a strong, non-nucleophilic base to form the ylide.[1] Low temperature is crucial to prevent side reactions.
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Stage 2: Wittig Reaction and Product Isolation
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Olefination: While maintaining the ylide solution at -78 °C, slowly add a solution of 2-acetyl-6-chloropyridine (1.0 eq) in anhydrous THF.
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Rationale: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the ketone. Keeping the temperature low enhances selectivity and minimizes potential side reactions.
-
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Rationale: The aqueous quench protonates any remaining ylide and alkoxide intermediates. Extraction isolates the organic product from the aqueous phase and inorganic salts.
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-
Purification: Concentrate the organic extract under reduced pressure. The crude residue, which contains the product and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(1-Bromovinyl)-6-chloropyridine.
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Rationale: Chromatography is essential to separate the desired alkene from the highly polar triphenylphosphine oxide byproduct.
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Applications in Drug Discovery and Organic Synthesis
The true value of 2-(1-Bromovinyl)-6-chloropyridine lies in its utility as a bifunctional synthetic intermediate. The vinyl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery.[6][7]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
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Heck Coupling: Reaction with alkenes to form substituted dienes.
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Stille Coupling: Reaction with organostannanes.
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Sonogashira Coupling: Reaction with terminal alkynes to create conjugated enynes.
The pyridine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its presence can enhance solubility, modulate metabolic stability, and provide key hydrogen bonding interactions with biological targets.[8][9]
Representative Reaction: Suzuki Coupling
Caption: Suzuki coupling of 2-(1-Bromovinyl)-6-chloropyridine.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-(1-Bromovinyl)-6-chloropyridine is not available. Therefore, a hazard assessment must be based on the constituent functional groups: chloropyridines and vinyl halides.
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Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and severe eye irritation/damage.
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Personal Protective Equipment (PPE):
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Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. The compound is likely sensitive to light and air; handle under an inert atmosphere where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
References
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Stainless Steel Grade 15-5 (UNS S15500). (2012). AZoM. Available at: [Link]
- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (n.d.). Google Patents.
- Chemical compounds. (n.d.). Google Patents.
-
Wittig Reaction. (2023). Chemistry LibreTexts. Available at: [Link]
-
Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. (n.d.). Utrecht University Repository.
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. Available at: [Link]
- Pyridones in drug discovery: Recent advances. (n.d.).
- 1H NMR spectra of (A) Ru(bipy)2Cl2 and (B) LPSQ-Ru in DMSO-d6. (n.d.).
- Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine. (n.d.). Benchchem.
- 2-Acetyl-6-bromopyridine 97 49669-13-8. (n.d.). MilliporeSigma.
- Selected Publications and Patents
- Explaining & interpreting 1H (proton) NMR spectrum of 2-chloropropane. (n.d.). Doc Brown's Chemistry.
-
Wittig reaction. (n.d.). Wikipedia. Available at: [Link]
- Method for synthesizing chlorantraniliprole. (n.d.).
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH. Available at: [Link]
- A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
- Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
- Process for preparing bupropion hydrochloride. (n.d.).
- 15-5 PH Stainless Steel. (2023).
- 2-Bromo-6-Acetylpyridine. (2024). ChemBK.
- 20.4. The Wittig reaction | Organic Chemistry II. (n.d.). Lumen Learning.
- 15-5 PH Stainless Steel Sheet. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. hempel-metals.de [hempel-metals.de]
- 9. twmetals.com [twmetals.com]
